molecular formula C19H30N4O5S B2788695 N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-65-4

N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2788695
CAS No.: 868982-65-4
M. Wt: 426.53
InChI Key: MXHZHBIHXSDVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide” is a complex organic compound. It contains an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a sulfonyl group attached to a mesityl group, which is a trisubstituted benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazolidine ring, possibly through a cyclization reaction. The sulfonyl group could be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxazolidine ring and the sulfonyl group. The presence of the dimethylaminoethyl group would add further complexity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The oxazolidine ring could potentially be opened under acidic or basic conditions. The sulfonyl group could potentially undergo reactions with nucleophiles .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-13-10-14(2)17(15(3)11-13)29(26,27)23-8-9-28-16(23)12-21-19(25)18(24)20-6-7-22(4)5/h10-11,16H,6-9,12H2,1-5H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHZHBIHXSDVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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